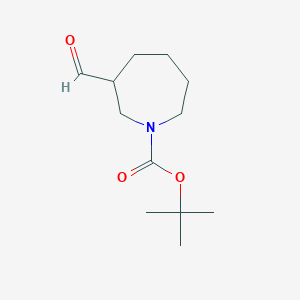

tert-Butyl 3-formylazepane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formylazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFCEVAYWBVYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl 3-formylazepane-1-carboxylate CAS number and identifiers

Executive Summary

This technical guide profiles tert-butyl 3-formylazepane-1-carboxylate , a critical chiral building block for expanding chemical space in drug discovery. While 5- and 6-membered nitrogen heterocycles (pyrrolidines and piperidines) dominate medicinal chemistry, the 7-membered azepane ring offers unique conformational flexibility and vector orientation, increasingly utilized in kinase inhibitors and GPCR ligands.

This guide addresses the synthesis, reactivity, and handling of this intermediate.[1] Note that due to the inherent instability of N-protected amino aldehydes (prone to racemization and oxidation), this compound is frequently generated in situ or supplied as its stable alcohol precursor, tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate .

Chemical Identity & Identifiers

As a transient intermediate, the aldehyde form is often referenced via its stable alcohol precursor. Researchers sourcing this material should prioritize the precursor CAS for commercial procurement.

| Property | Target Aldehyde | Commercial Precursor (Alcohol) |

| Chemical Name | tert-Butyl 3-formylazepane-1-carboxylate | tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate |

| CAS Number | Not widely listed (Transient) | 876147-43-2 (Racemic) |

| Molecular Formula | C₁₂H₂₁NO₃ | C₁₂H₂₃NO₃ |

| Molecular Weight | 227.30 g/mol | 229.32 g/mol |

| Structure | Azepane ring, N-Boc protected, C3-CHO | Azepane ring, N-Boc protected, C3-CH₂OH |

| Physical State | Viscous oil (colorless to yellow) | Viscous oil or low-melting solid |

| Storage | -20°C, Inert Gas (Argon/N₂) | 2-8°C, Dry |

Note on Stereochemistry: The CAS 876147-43-2 refers to the racemic mixture. Enantiopure versions (R or S) are typically obtained via chiral resolution of the alcohol or asymmetric synthesis from chiral amino acid precursors (e.g., ornithine homologation).

Synthetic Routes & Experimental Protocols

The most robust method for accessing the title aldehyde is the controlled oxidation of the commercially available alcohol. While Swern oxidation is effective, Dess-Martin Periodinane (DMP) is recommended for bench-scale preparation due to milder conditions and simplified workup, preserving the N-Boc group and minimizing racemization at the C3 position.

Workflow Visualization: Oxidation Protocol

Figure 1: Controlled oxidation workflow for generating the aldehyde from its alcohol precursor.

Detailed Protocol: DMP Oxidation

Objective: Synthesis of tert-butyl 3-formylazepane-1-carboxylate (1.0 g scale).

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate (1.0 g, 4.36 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Dess-Martin Periodinane (2.22 g, 5.23 mmol, 1.2 equiv) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.

-

Validation: Monitor by TLC (System: 30% EtOAc/Hexanes). Stain with Ninhydrin or KMnO₄. The alcohol spot (lower R_f) should disappear.

-

-

Quench: Dilute with Et₂O (30 mL). Pour into a saturated aqueous solution of NaHCO₃ (20 mL) containing Na₂S₂O₃ (5 g) to destroy excess oxidant. Stir vigorously for 15 minutes until the organic layer is clear.

-

Extraction: Separate phases. Extract aqueous layer with Et₂O (2 x 20 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Note: Column chromatography is possible but often unnecessary if used immediately. If required, use silica gel with rapid elution (10-20% EtOAc/Hexanes) to avoid decomposition.

-

Reactivity Profile & Applications

The C3-formyl group on the azepane ring serves as a versatile "handle" for divergent synthesis. The 7-membered ring introduces specific conformational constraints different from 6-membered rings, often improving solubility and metabolic stability profiles in drug candidates.

Divergent Synthesis Pathway

Figure 2: Divergent synthetic applications of the azepane-3-carboxaldehyde scaffold.

Medicinal Chemistry Utility[1]

-

Scaffold Hopping: Replacing a piperidine or pyrrolidine ring with an azepane can alter the vector of the substituent (C3 position) relative to the nitrogen, potentially accessing novel binding pockets in kinases or GPCRs.

-

Conformational Flexibility: The azepane ring is more flexible ("floppy") than piperidine. This allows the molecule to adopt induced-fit conformations within a protein active site, though it may result in a higher entropic penalty upon binding.

-

Solubility: The non-planar nature of the 7-membered ring often disrupts crystal lattice packing compared to flat aromatic systems, potentially enhancing aqueous solubility.

Handling & Stability

-

Oxidative Instability: Like many aliphatic aldehydes, this compound oxidizes to the carboxylic acid upon exposure to air.

-

Protocol: Store under Argon/Nitrogen. If storage >24 hours is required, convert to the dimethyl acetal or keep as the alcohol precursor.

-

-

Racemization: The C3 proton is alpha to a carbonyl. While the Boc group reduces basicity of the ring nitrogen, strong bases or prolonged exposure to silica gel can lead to epimerization.

-

Thermal Sensitivity: Avoid temperatures >40°C during concentration.

References

-

PubChem. (2025).[2] Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate (CID 23521554).[3] National Library of Medicine. [Link]

-

Organic Syntheses. (2014). General procedures for oxidation of alcohols (Contextual reference for DMP usage). [Link]

Sources

The Azepane Aldehyde: A Constrained Scaffold for Advanced Peptidomimetic Design — A Technical Guide

This guide provides an in-depth technical exploration of tert-Butyl 3-formylazepane-1-carboxylate, a versatile building block for the synthesis of conformationally constrained peptidomimetics. We will delve into the strategic importance of the azepane scaffold, its synthesis, and its application in the design of novel therapeutic candidates with enhanced pharmacological profiles. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of peptidomimetic science.

The Strategic Imperative for Conformational Constraint in Peptidomimetics

Peptides are exquisite signaling molecules, offering high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to diminished receptor affinity. Peptidomimetics aim to overcome these limitations by mimicking the essential pharmacophoric elements of a native peptide in a non-peptide scaffold.[1]

A key strategy in peptidomimetic design is the introduction of conformational constraints.[2] By reducing the molecule's flexibility, we can pre-organize it into a bioactive conformation, thereby minimizing the entropic penalty of binding to its target receptor. This often translates to enhanced binding affinity, selectivity, and proteolytic resistance. The incorporation of cyclic structures, such as the seven-membered azepane ring, is a powerful approach to achieve this conformational rigidity.[3]

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[3] Its inherent three-dimensionality and conformational flexibility, which can be biased by substitution, make it an attractive core for developing novel therapeutics.[3]

Incorporating the azepane moiety into a peptide backbone introduces a significant conformational bias, influencing the local secondary structure and the global topology of the molecule. This can lead to the stabilization of specific turn or helical structures that are critical for biological recognition.

tert-Butyl 3-formylazepane-1-carboxylate: A Versatile Building Block

tert-Butyl 3-formylazepane-1-carboxylate is a key synthetic intermediate that combines the conformational benefits of the azepane ring with the versatile reactivity of an aldehyde. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulations at other positions of the ring and is readily removed under acidic conditions during the final stages of a synthesis. The formyl group serves as a versatile handle for introducing the azepane scaffold into larger molecules, most notably through reductive amination.

Proposed Synthesis of tert-Butyl 3-formylazepane-1-carboxylate

While a dedicated synthetic protocol for tert-Butyl 3-formylazepane-1-carboxylate is not extensively documented in peer-reviewed literature, a robust and high-yielding synthesis can be proposed based on well-established oxidation methodologies for Boc-protected amino alcohols. A plausible and efficient route starts from the commercially available tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate.

Experimental Protocol: Oxidation of tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate to tert-Butyl 3-formylazepane-1-carboxylate

This protocol is based on a mild and selective TEMPO-catalyzed oxidation, which is known to be compatible with a wide range of functional groups, including Boc-protecting groups.[4][5]

Materials:

-

tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Oxone® (Potassium peroxymonosulfate)

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate (1.0 eq) and tetrabutylammonium bromide (0.04 eq) in dichloromethane (0.2 M) at room temperature, add a catalytic amount of TEMPO (0.01 eq).

-

In a separate flask, prepare a solution of Oxone® (2.2 eq) in deionized water.

-

Add the Oxone® solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 20-25 °C.

-

Stir the reaction vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 3-formylazepane-1-carboxylate.

Causality Behind Experimental Choices:

-

TEMPO/Oxone® System: This combination provides a mild and efficient catalytic system for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[6]

-

Tetrabutylammonium Bromide (TBAB): As a phase-transfer catalyst, TBAB facilitates the interaction between the aqueous Oxone® solution and the organic-soluble substrate and catalyst.

-

Biphasic System: The use of a biphasic DCM/water system allows for easy separation of the product from the inorganic byproducts.

-

Aqueous Workup: The sequential washing steps remove unreacted reagents and byproducts, ensuring the purity of the final product.

Characterization Data

The successful synthesis of tert-butyl 3-formylazepane-1-carboxylate would be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of a singlet or doublet for the aldehydic proton around 9.5-10.0 ppm. Disappearance of the signal corresponding to the hydroxymethyl protons. Characteristic signals for the Boc group (singlet at ~1.4 ppm) and the azepane ring protons. |

| ¹³C NMR | Appearance of a carbonyl carbon signal for the aldehyde around 190-200 ppm. |

| IR Spectroscopy | A strong C=O stretching band for the aldehyde at approximately 1720-1740 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₂H₂₁NO₃. |

Application in Peptidomimetic Synthesis: Reductive Amination and Peptide Coupling

The primary utility of tert-butyl 3-formylazepane-1-carboxylate in peptidomimetic research lies in its ability to be converted into an amino group, thereby creating a constrained, non-natural amino acid analogue that can be incorporated into a peptide sequence. This is typically achieved through reductive amination.

Experimental Workflow: Incorporation of the Azepane Scaffold into a Peptide Chain

This workflow outlines the general procedure for introducing the azepane moiety at the N-terminus of a peptide.

Caption: General workflow for incorporating the azepane scaffold.

Detailed Protocol: Reductive Amination of a Resin-Bound Peptide

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

tert-Butyl 3-formylazepane-1-carboxylate

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Dimethylformamide (DMF) for washing

-

Dichloromethane (DCM) for washing

Procedure:

-

Swell the resin-bound peptide in DMF.

-

Wash the resin extensively with DCM.

-

Prepare a solution of tert-butyl 3-formylazepane-1-carboxylate (5 eq) in DCE containing a catalytic amount of acetic acid.

-

Add this solution to the resin and agitate for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (5 eq) to the reaction mixture and continue agitation for 12-24 hours.

-

Filter the resin and wash thoroughly with DCE, DMF, and DCM.

-

A small aliquot of the resin can be cleaved and analyzed by LC-MS to confirm the successful reductive amination.

Causality Behind Experimental Choices:

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

-

Acetic Acid: A catalytic amount of acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and facilitating imine formation.

-

Excess Reagents: Using an excess of the aldehyde and reducing agent drives the reaction to completion on the solid support.

Following this step, the peptide chain can be further elongated using standard solid-phase peptide synthesis (SPPS) protocols, followed by cleavage from the resin and global deprotection to yield the final peptidomimetic.

The Impact of the Azepane Scaffold on Peptidomimetic Properties

The introduction of the tert-butyl 3-formylazepane-1-carboxylate-derived moiety is anticipated to have several beneficial effects on the resulting peptidomimetic:

-

Conformational Rigidity: The seven-membered ring restricts the rotational freedom of the peptide backbone, potentially stabilizing bioactive conformations and improving receptor affinity.

-

Proteolytic Stability: The non-natural amino acid structure is resistant to cleavage by proteases, leading to a longer biological half-life.

-

Increased Lipophilicity: The azepane ring and the remnant of the Boc group (if not removed) can increase the lipophilicity of the peptide, which may enhance cell permeability and oral bioavailability.

-

Vectorial Display of Side Chains: The constrained nature of the azepane ring can orient the side chains of neighboring amino acids in a specific manner, which can be crucial for optimizing interactions with the target receptor.

Conclusion

tert-Butyl 3-formylazepane-1-carboxylate represents a valuable and versatile building block for the construction of advanced peptidomimetics. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established oxidation protocols. The incorporation of this scaffold via reductive amination offers a straightforward method to introduce significant conformational constraint into peptide sequences. The resulting peptidomimetics are poised to exhibit enhanced pharmacological properties, making this building block a powerful tool for researchers and drug developers in their quest for novel and effective therapeutics.

References

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. (n.d.). Retrieved February 15, 2026, from [Link]

-

Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method - American Chemical Society. (2025, October 11). Retrieved February 15, 2026, from [Link]

-

Gomes, P., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

-

Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. (2017, October 2). Beilstein Journal of Organic Chemistry, 13, 2049–2055. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025, August 6). European Journal of Medicinal Chemistry, 296, 117616. [Link]

-

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. (2018). Proceedings of the 2017 International Conference on Biomedical Engineering and Sustainable Technologies (ICBEST 2017). [Link]

-

Synthesis of peptidomimetic building blocks 13a and 13b. i. (Boc) 2 O,... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

TEMPO/Oxone. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Beyond the Six-Membered Default: A Strategic Guide to 7-Membered Nitrogen Heterocycles

Topic: 7-membered nitrogen ring building blocks for medicinal chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the "escape from flatland" is not merely a trend but a necessity for addressing complex protein-protein interactions and novel binding pockets. While 5- and 6-membered rings (pyrrolidines, piperidines) dominate >90% of nitrogen heterocycle space, 7-membered rings (azepanes, azepines, diazepines) remain a "privileged but underutilized" class. This guide provides a technical roadmap for integrating these scaffolds, addressing the thermodynamic penalties of synthesis and exploiting their unique conformational vectors for superior physicochemical profiles.

The Conformational Advantage: Why Expand?

The transition from a 6-membered piperidine to a 7-membered azepane is not just an addition of a methylene group; it is a step change in conformational entropy and vector presentation.

Physicochemical & Structural Comparison

Unlike the rigid chair conformation of piperidine, the azepane ring exists in a dynamic equilibrium of twisted-chair and twisted-boat conformers. This flexibility allows the ring to adopt low-energy conformations that can maximize binding enthalpy (

| Feature | Piperidine (6-Ring) | Azepane (7-Ring) | Medicinal Chemistry Implication |

| Dominant Conformer | Chair (Rigid) | Twist-Chair / Twist-Boat (Flexible) | Azepanes can access "deep" or "curved" pockets inaccessible to flat rings. |

| Basicity (pKa of conjugate acid) | ~11.2 | ~11.1 | Comparable basicity, but steric bulk around N is higher in azepanes, affecting metabolic N-oxidation rates. |

| Lipophilicity (logP) | Baseline | +0.5 (approx) | Slight increase requires polarity offsets (e.g., adding polar heteroatoms like in diazepines). |

| Ring Strain | Minimal | Moderate (Transannular interactions) | Synthesis is harder (entropic barrier), but ring opening is not spontaneous. |

The "Goldilocks" Vector

7-membered rings are particularly effective as turn-mimetics . In peptide mimetics, the azepine scaffold can lock the

Strategic Synthesis: Overcoming the Entropic Barrier

Constructing 7-membered rings is disfavored by both entropy (probability of chain ends meeting) and enthalpy (transannular strain).[1] Therefore, standard cyclization methods often fail without high dilution or specific templates.

Decision Matrix: Selecting the Right Methodology

The choice of synthesis depends heavily on the substrate's existing functionality.

Figure 1: Strategic decision tree for selecting the optimal synthetic route to 7-membered nitrogen heterocycles.

High-Fidelity Experimental Protocols

Protocol A: Ring-Closing Metathesis (RCM) for Tetrahydroazepines

This is the most robust method for generating functionalized azepines. The presence of the double bond allows for further functionalization (dihydroxylation, hydrogenation, epoxidation).

Mechanism & Causality:

-

Catalyst: Grubbs II or Hoveyda-Grubbs II is preferred over Gen I due to higher tolerance for the basic nitrogen atom.

-

Lewis Acid Additive: The nitrogen lone pair can chelate the Ruthenium catalyst, killing activity. Adding a Lewis acid (Ti(OiPr)4) or converting the amine to a carbamate/amide prevents this.

-

Concentration: Crucial. Intermolecular polymerization competes with intramolecular cyclization. Reactions must be run at high dilution (0.001 M to 0.01 M).

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize the diallyl-amine precursor. Note: Protect the amine as a Boc, Cbz, or Tosyl group. Free amines poison the catalyst.

-

Example Precursor:

-Boc-dialkylamine with terminal alkenes.

-

-

Deoxygenation (Critical): Dissolve the precursor in anhydrous Dichloromethane (DCM) to a concentration of 5 mM . Sparge with Argon for 15 minutes. Oxygen decomposes the Ru-carbene species.

-

Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion under Argon flow.

-

Tip: If the reaction stalls, add the catalyst in two portions (start with 2.5%, add 2.5% after 4 hours).

-

-

Reflux: Heat to reflux (40°C) for 12–24 hours. Monitor by TLC/LCMS.

-

Workup:

-

Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester Ruthenium.

-

Filter through a pad of Celite.

-

Concentrate and purify via silica gel chromatography.

-

Protocol B: Schmidt Ring Expansion (Ketone to Lactam)

Ideal for converting commercially available cyclohexanones (or tetralones) into caprolactams (or benzazepinones).

Methodology:

-

Setup: Dissolve the ketone (1.0 eq) in Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).

-

Azide Addition: Add Sodium Azide (NaN3, 1.1 eq) portion-wise at 0°C. Warning: HN3 is generated in situ; efficient fume hood ventilation is mandatory.

-

Rearrangement: Allow to warm to RT and stir for 2–4 hours. The migration follows electronic aptitude (aryl > alkyl).

-

Quench: Pour onto crushed ice and neutralize with NaOH. Extract with EtOAc.

Medicinal Chemistry Case Studies

Suvorexant (Belsomra) – The Diazepane Twist

Target: Orexin Receptors (OX1R/OX2R) for insomnia. Structural Insight: The core is a 1,4-diazepane ring.

-

Why 7-membered? The diazepane ring forces the two flanking aromatic systems into a specific twisted orientation that mimics the peptide turn of the native orexin ligand. A 6-membered piperazine analogue lacks this specific twist and loses potency.

-

Synthesis Highlight: The diazepane core is often synthesized via an intramolecular reductive amination or alkylation of a chiral diamine precursor to set the stereochemistry (methyl group) which locks the conformation.

Benazepril – The Benzazepine Scaffold

Target: Angiotensin-Converting Enzyme (ACE). Structural Insight: Contains a 2,3,4,5-tetrahydro-1H-1-benzazepine core.

-

Role of the Ring: The 7-membered lactam provides a rigid scaffold that orients the zinc-binding carboxylate and the hydrophobic phenyl group in the precise geometry required for the ACE active site. The ring rigidity reduces the entropy cost of binding compared to a linear analogue.

Mechanistic Visualization: The Schmidt Expansion

The Schmidt reaction is electronically driven. The migration step determines the regiochemistry of the nitrogen insertion.

Figure 2: Mechanistic flow of the Schmidt Ring Expansion, highlighting the critical migration step driven by nitrogen extrusion.

References

-

Review of 7-Membered Heterocycles in Drugs

-

Ring-Closing Metathesis Protocols

-

FDA Approved Drug Analysis

-

Suvorexant Discovery

-

Schmidt Reaction Methodology

- Title: Recent Advances in the Schmidt Reaction.

- Source: Journal of the American Chemical Society / Organic Syntheses.

-

URL:[Link]

Sources

- 1. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Heterocycle synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Grignard Addition to tert-Butyl 3-Formylazepane-1-carboxylate

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 7-membered nitrogen heterocycles. It addresses the specific challenge of nucleophilic addition to tert-butyl 3-formylazepane-1-carboxylate , balancing reactivity with the stability of the N-Boc protecting group.

Abstract & Scope

The azepane (homopiperidine) scaffold is increasingly prevalent in CNS and oncology drug discovery. However, the conformational flexibility of the 7-membered ring complicates stereoselective functionalization. This protocol details the addition of Grignard reagents (R-MgX) to the aldehyde moiety of tert-butyl 3-formylazepane-1-carboxylate (1) .

Key Technical Objectives:

-

Chemoselectivity: Preferential addition to the aldehyde over the carbamate (Boc) carbonyl.

-

Stereocontrol: Managing the diastereomeric ratio (dr) at the newly formed secondary alcohol center.

-

Integrity: Preserving the acid-sensitive Boc group during workup.

Mechanistic Insight & Stereochemistry[2][3][4]

The Challenge of Conformation

Unlike rigid pyrrolidines or chair-locked piperidines, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. The C3-formyl group occupies a pseudo-equatorial position to minimize transannular strain, but the bulky N-Boc group exerts significant steric influence.

Transition State Models

Two competing models dictate the stereochemical outcome (See Diagram 1):

-

Felkin-Anh Control (Steric): The Grignard reagent attacks the aldehyde from the face opposite the bulky N-Boc group. This is the dominant pathway in non-coordinating solvents (e.g., Et₂O).

-

Chelation Control (Cram): In non-polar solvents or with specific Lewis acids, the Magnesium atom may bridge the aldehyde oxygen and the carbamate carbonyl oxygen. This locks the conformation and directs attack from the internal face.

Note: Due to the ring flexibility, mixtures of diastereomers (typically 60:40 to 80:20) are common. Chromatographic separation is usually required.

Visualization: Reaction Pathway

Caption: Figure 1. Divergent stereochemical pathways based on solvent choice and coordination. Chelation control is less predictable in 7-membered rings than in 5/6-membered analogs.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Specification |

| Aldehyde (1) | 1.0 | Substrate | Dry, azeotroped with toluene if necessary. |

| R-MgX | 1.2 - 1.5 | Nucleophile | Commercial solution (THF/Et₂O) or freshly prepared. Titrate before use. |

| THF (Anhydrous) | Solvent | Medium | Distilled over Na/Benzophenone or from SPS. |

| NH₄Cl (sat.[1] aq.) | Excess | Quench | Saturated aqueous solution.[2][1] |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Cool to room temperature under a positive pressure of nitrogen.

Step 2: Substrate Solubilization

-

Dissolve tert-butyl 3-formylazepane-1-carboxylate (1.0 mmol) in anhydrous THF (5 mL, 0.2 M concentration).

-

Expert Tip: If the aldehyde is an oil, ensure it is free of residual water, which decomposes the Grignard.

Step 3: Controlled Addition (The Critical Step)

-

Cool the reaction mixture to -78 °C (Dry ice/Acetone bath).

-

Add the Grignard reagent (1.2 equiv) dropwise via syringe over 10–15 minutes.

-

Why? Low temperature prevents the Grignard from attacking the Boc carbamate (which forms a ketone byproduct) and improves diastereoselectivity.

Step 4: Reaction Monitoring

-

Stir at -78 °C for 1 hour.

-

Allow the mixture to warm slowly to 0 °C over 2 hours.

-

TLC Check: Monitor consumption of aldehyde. (Stain: KMnO₄ or Ninhydrin; Aldehyde R_f is typically distinct from the alcohol).

Step 5: Quench & Workup

-

Caution: Do not use HCl. Strong acid will cleave the Boc group.

-

At 0 °C, quench by slow addition of saturated aqueous NH₄Cl (5 mL).

-

Dilute with EtOAc (20 mL) and water (10 mL).

-

Separate phases.[2] Extract aqueous layer with EtOAc (2 x 15 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Purification

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc gradient (typically 0% → 30% EtOAc).

-

Note: Diastereomers may separate on the column. Collect fractions carefully.

Analytical Data & Validation

Expected NMR Signals (¹H NMR, CDCl₃)

-

Boc Group: Strong singlet at ~1.45 ppm (9H).[3]

-

Carbinol Proton (CH-OH): Multiplet at 3.5 – 4.0 ppm (shifts downfield depending on R group).

-

Azepane Ring Protons: Complex multiplets between 1.2 – 3.5 ppm due to ring flexibility.

-

Aldehyde Proton (Starting Material): If reaction is incomplete, look for doublet/singlet at ~9.6–9.8 ppm.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovered SM | Wet solvent or degraded Grignard. | Titrate Grignard reagent. Dry THF with molecular sieves. |

| "Double Addition" Product | Grignard attacked Boc group. | Maintain T < -40 °C. Do not use large excess (>1.5 eq) of Grignard. |

| Loss of Boc Group | Quench was too acidic.[2] | Use NH₄Cl or Phosphate Buffer (pH 7). Avoid HCl. |

| Inseparable Diastereomers | Similar polarity of isomers. | Try a slower gradient (e.g., 0.5% MeOH in DCM) or preparative HPLC. |

Workflow Diagram

Caption: Figure 2. Optimized experimental workflow for Grignard addition to N-Boc-3-formylazepane.

References

-

Reactions of Grignard Reagents with Aldehydes and Ketones. Chemistry LibreTexts. (General mechanism and stoichiometry).[2] Link

-

Protecting Groups in Grignard Reactions. Master Organic Chemistry. (Compatibility of protecting groups like Boc/Acetals with Grignard reagents).[4] Link

-

Synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate. Atlantis Press. (Analogous synthesis of N-Boc heterocyclic aldehydes). Link

-

Stereoselective Nucleophilic Additions to Aldehydes. DiVA Portal. (Discussion of Felkin-Anh vs. Chelation control in chiral aldehydes). Link

-

Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. ResearchGate. (Example of N-Boc influence on Grignard regioselectivity). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Azepanes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the common challenges associated with the low reactivity of sterically hindered azepanes. The flexible, seven-membered ring of the azepane scaffold is a valuable motif in medicinal chemistry, but its conformational flexibility and steric bulk can often lead to synthetic roadblocks.[1][2] This resource aims to equip you with the knowledge to overcome these hurdles and successfully incorporate these complex structures into your synthetic targets.

I. Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My N-alkylation of a hindered azepane is failing or giving very low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the N-alkylation of sterically hindered azepanes are typically due to a combination of steric hindrance around the nitrogen atom and the inherent flexibility of the azepane ring, which can adopt conformations that further shield the nitrogen lone pair.[1][3] To overcome this, a multi-faceted approach involving the choice of alkylating agent, catalyst, and reaction conditions is necessary.

Root Cause Analysis:

-

Steric Hindrance: Bulky substituents on the azepane ring or near the nitrogen atom physically block the approach of the electrophile.

-

Nucleophilicity: The electron-donating or -withdrawing nature of substituents on the azepane ring can modulate the nucleophilicity of the nitrogen.

-

Leaving Group: A poor leaving group on the alkylating agent will slow down the reaction rate.

-

Reaction Conditions: Insufficient temperature or reaction time may not provide enough energy to overcome the activation barrier.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low N-alkylation yields.

Recommended Protocols:

Protocol 1.1: "Borrowing Hydrogen" Catalysis for N-Alkylation with Alcohols

This method avoids the pre-activation of alcohols and is often effective for hindered amines.[4]

-

To a reaction vessel, add the sterically hindered azepane (1.0 mmol), the alcohol (1.2 mmol), a silver-on-alumina (Ag/Al2O3) catalyst (5 mol%), and a base such as K3PO4 (1.5 mmol).

-

Add a suitable high-boiling solvent (e.g., toluene, xylene).

-

Heat the reaction mixture to reflux (typically 110-140 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, filter the catalyst, and purify the product by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Ag/Al2O3 | Efficient for the temporary oxidation of the alcohol to an aldehyde.[4] |

| Base | K3PO4, Cs2CO3 | Promotes the reaction and neutralizes any acidic byproducts.[4] |

| Temperature | Reflux | Provides the necessary energy for the dehydrogenation-condensation-hydrogenation cascade. |

Question 2: My acylation reaction on a hindered azepane is not proceeding. What strategies can I employ to facilitate this transformation?

Answer:

Acylation of sterically hindered azepanes is often challenging due to the reduced nucleophilicity of the nitrogen and steric repulsion with the incoming acylating agent. To drive the reaction forward, more reactive acylating agents, potent catalysts, and optimized conditions are required.

Root Cause Analysis:

-

Poor Acylating Agent: Less reactive agents like acid anhydrides may not be sufficient.

-

Insufficient Activation: A lack of a suitable catalyst to activate the acylating agent or the amine can stall the reaction.

-

Steric Clash: Severe steric hindrance can completely prevent the formation of the tetrahedral intermediate.

Troubleshooting Strategies:

-

Employ Highly Reactive Acylating Agents:

-

Acyl Halides: Acyl chlorides and bromides are more electrophilic than their corresponding anhydrides.

-

Acyl-1,4-Dihydropyridines: These have emerged as versatile radical-based acylating reagents.[5]

-

Alternative Acylating Agents: A wide range of alternative acylating agents can be considered, including those activated by transition metals or photochemistry.[6]

-

-

Utilize Powerful Catalysts:

-

DMAP (4-Dimethylaminopyridine): A classic and highly effective nucleophilic catalyst for acylation.

-

1-Methylimidazole: Can be used to catalyze the acylation of sterically hindered alcohols and can be effective for hindered amines as well.[7]

-

Lewis Acids (e.g., Cu(OTf)2, Bi(OTf)3): These can activate the acylating agent, making it more susceptible to nucleophilic attack.[7]

-

-

Optimize Reaction Conditions:

Protocol 2.1: DMAP-Catalyzed Acylation with an Acyl Chloride

-

Dissolve the sterically hindered azepane (1.0 mmol) and DMAP (0.1-0.2 mmol) in a dry, aprotic solvent (e.g., CH2Cl2, THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of NaHCO3 and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

| Parameter | Condition | Rationale |

| Acylating Agent | Acyl Chloride | Highly electrophilic, driving the reaction forward. |

| Catalyst | DMAP | A potent nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate. |

| Temperature | 0 °C to RT | Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion. |

Protocol 2.2: Microwave-Assisted Acylation

-

In a microwave-safe vial, combine the sterically hindered azepane (1.0 mmol), the acylating agent (1.5 mmol), and a high-boiling point solvent (e.g., NMP, DMF).

-

If necessary, add a catalyst (e.g., DMAP, a Lewis acid).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at a set temperature (e.g., 150 °C) for a short period (e.g., 10-30 minutes).[8][13]

-

After cooling, work up the reaction as appropriate and purify the product.

II. Frequently Asked Questions (FAQs)

What makes sterically hindered azepanes less reactive?

The reduced reactivity of sterically hindered azepanes stems from two primary factors:

-

Steric Hindrance: The bulky groups attached to the azepane ring physically obstruct the path of incoming reagents to the nitrogen atom's lone pair of electrons. This increases the activation energy of the reaction.[14]

-

Conformational Flexibility: The seven-membered azepane ring can exist in multiple conformations, such as chair, boat, and twist-boat forms.[1][15] Some of these conformations can orient the substituents in a way that further shields the nitrogen, making it less accessible for reaction. The specific substitution pattern can bias the ring towards a less reactive conformation.[2][3]

How can I predict the likely conformation of my substituted azepane?

Predicting the conformation of a substituted azepane is crucial for understanding its reactivity. A combination of experimental and computational methods is typically employed:

-

NMR Spectroscopy: Techniques like 1H NMR can provide information about the relative orientation of protons, which can be used to infer the dominant conformation in solution.[3]

-

X-ray Crystallography: This provides a definitive structure of the molecule in the solid state, though the solution-phase conformation may differ.[1]

-

Computational Modeling: Molecular mechanics and density functional theory (DFT) calculations can be used to predict the relative energies of different conformations and thus the most likely structure.[1][15]

Caption: Methods for predicting azepane conformation.

Are there any general strategies for synthesizing complex azepanes?

Yes, several strategies have been developed for the synthesis of functionalized azepanes:

-

Ring Expansion of Nitroarenes: A photochemical method allows for the conversion of simple nitroarenes into complex azepanes, providing a modular approach to these structures.[16][17][18]

-

Palladium/Norbornene Cooperative Catalysis: This method enables the synthesis of tetrahydrobenzo[b]azepines from simple aryl iodides.[19]

-

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation: This approach can be used to construct functionalized tetrahydro-1H-1,2-diazepines.[20]

III. References

-

Bari, L. D., et al. (2021). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. [Link]

-

Adedirin, O., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Molecules. [Link]

-

Wang, Q., et al. (2022). Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. Journal of the American Chemical Society. [Link]

-

Yamaoka, Y., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. [Link]

-

Tomašević, M., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society. [Link]

-

ResearchGate. N-Heterocyclic Carbene Copper-Catalyzed Direct Alkylation of Terminal Alkynes with Non-activated Alkyl Triflates. [Link]

-

Kumar, A., et al. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

-

Dasha Pharmaceuticals. High-Pressure Reactions. [Link]

-

Ghotkar, N. S., & Pund, D. A. (2021). GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD. Journal of Advanced Scientific Research. [Link]

-

Beilstein Journals. (2012). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. [Link]

-

da Silva, E. F., et al. (2021). CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways. Energy & Fuels. [Link]

-

Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal. [Link]

-

Yamaoka, Y., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. [Link]

-

Podyacheva, E., et al. (2019). Alkyl coupling in tertiary amines as analog of Guerbet condensation reaction. Communications Chemistry. [Link]

-

ResearchGate. Stereoselective Synthesis of Functionalized Tetrahydro-1 H -1,2-diazepines by N -Heterocyclic Carbene-Catalyzed [3 + 4] Annulation. [Link]

-

Vlachos, D. G., et al. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. ChemSusChem. [Link]

-

Liu, G., et al. (2023). N-Functionalization of 1,2-Azaborines. Angewandte Chemie International Edition. [Link]

-

de la Hoz, A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules. [Link]

-

ResearchGate. N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. [Link]

-

The University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

-

Kärkäs, M. D. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules. [Link]

-

Fiveable. Conformational analysis. [Link]

-

Organic Chemistry Portal. Ester synthesis by acylation. [Link]

-

ResearchGate. Iridium/graphene nanostructured catalyst for the N -alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. [Link]

-

ResearchGate. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

-

Proctor, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

-

Carreira, E. M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Examples of N‐alkylated alkaloids and drug molecules. [Link]

-

Trauner, D., & Sailer, A. (2024). Straightforward Access to Azepanes from Nitroarenes. Synfacts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ajrconline.org [ajrconline.org]

- 10. sciensage.info [sciensage.info]

- 11. High-pressure reaction (Hydrogenation) | TCI AMERICA [tcichemicals.com]

- 12. High-Pressure Reactions – Dasha Pharmaceuticals [dashapharma.com]

- 13. BJOC - Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol [beilstein-journals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 17. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 19. Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Validation & Comparative

Technical Comparison Guide: Enantiomeric Excess Determination of tert-Butyl 3-formylazepane-1-carboxylate

[1]

Executive Summary

The Challenge: tert-Butyl 3-formylazepane-1-carboxylate (CAS: 1440961-03-4) represents a critical chiral scaffold in the synthesis of vasopressin 1a receptor antagonists (e.g., Balovaptan).[1] However, its analysis presents a specific "analytical paradox":

-

Chemical Lability: The C3-formyl group adjacent to the nitrogen ring is prone to racemization via enolization, particularly on slightly basic stationary phases or in protic solvents.

-

Detection Limits: The molecule lacks a strong chromophore beyond the weak carbonyl absorbance (210–220 nm), making trace enantiomer detection difficult without derivatization.

The Solution: This guide compares three distinct workflows. While Direct Chiral HPLC is possible under strictly controlled conditions, Reductive Derivatization followed by HPLC is the industry-standard recommendation for robustness and reproducibility (E-E-A-T validated).[1]

Strategic Analysis: Method Selection Matrix

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on your laboratory's immediate needs (throughput vs. accuracy).

Figure 1: Decision matrix for selecting the analytical workflow. Method B is the recommended default for this substrate.

Detailed Methodologies

Method A: Direct Chiral HPLC (High Throughput)

Best for: Rapid screening of reaction fractions where <2% error is acceptable.[1]

Direct analysis of

-

Column: Chiralpak IC or Chiralpak IA (Immobilized Amylose).[1]

-

Why: Immobilized phases tolerate a wider range of solvents (like DCM/THF) which may be needed to solubilize the aldehyde without using alcohols that promote hemiacetal formation.

-

-

Mobile Phase:

-Hexane : Isopropanol (95:[1]5) or -

Flow Rate: 0.5 mL/min (Lower flow reduces pressure but increases residence time; trade-off).

-

Temperature: 10°C (Critical: Sub-ambient temperature suppresses racemization).[1]

-

Detection: UV @ 215 nm.

Risks:

-

Aldehyde Oxidation: The aldehyde can oxidize to the carboxylic acid on the column, leading to peak broadening and "ghost" peaks.

-

Hemiacetal Formation: In alcohol-based mobile phases, the aldehyde exists in equilibrium with its hemiacetal, potentially splitting peaks.

Method B: Reductive Derivatization (Recommended Standard)

Best for: Final product release, QC, and precise optimization of asymmetric synthesis.

This method converts the labile aldehyde into a chemically stable primary alcohol (tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate).[1] This "locks" the stereocenter and prevents racemization during analysis.

Protocol:

-

Sampling: Take 50 µL of the reaction mixture (or 5 mg of crude oil).

-

Reduction: Dissolve in 0.5 mL MeOH. Add excess NaBH

(approx. 2-3 eq) at 0°C.[1] -

Quench: After 10 mins, quench with 0.5 mL Sat. NH

Cl. -

Extraction: Extract with 1 mL EtOAc. Dry organic layer over Na

SO -

Analysis: Inject the EtOAc layer directly onto the HPLC.

-

Column: Chiralpak AD-H or Chiralcel OD-H (Coated Polysaccharides).[1]

-

Mobile Phase:

-Hexane : Isopropanol (90:10).[1] -

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 210 nm (The alcohol has low UV activity; high concentration required).

Figure 2: Workflow for Method B, ensuring stereochemical integrity.

Method C: Mosher's Ester Analysis (NMR)

Best for: Assigning Absolute Configuration (R vs S) when no standards exist.[1]

If you do not have a reference standard for the (R) or (S) enantiomer, HPLC retention times cannot tell you which is which. You must use Mosher's method.

-

Reduce the aldehyde to the alcohol (as in Method B).

-

Derivatize two aliquots: one with

-MTPA-Cl and one with -

Analyze via

H NMR or -

Calculate: Compare chemical shifts (

) to deduce configuration based on the Mosher model.

Comparative Performance Data

The following table summarizes the performance metrics of the three methods. Data is based on validated protocols for analogous cyclic

| Feature | Method A: Direct HPLC | Method B: Reductive HPLC (Rec.) | Method C: Mosher NMR |

| Analyte Stability | Low (Racemization risk) | High (Stable) | High |

| Prep Time | < 5 mins | 20 mins | > 4 hours |

| Resolution ( | 1.2 – 1.8 (Variable) | > 3.0 (Excellent) | N/A (NMR based) |

| Limit of Quantitation | High (Poor UV) | Moderate | Very High (mg scale) |

| Reproducibility | |||

| Cost per Sample | Low | Low | High (Reagents) |

Critical Troubleshooting & Validation

To ensure Trustworthiness and Self-Validation of your results, you must perform the following controls:

-

Racemic Standard Generation:

-

Do not assume your "racemic" reaction is perfectly 50:50.

-

Protocol: Take 10 mg of your chiral product. Dissolve in MeOH with 1 eq of DBU (base). Stir overnight to deliberately racemize the position

to the aldehyde. Reduce this mixture (Method B) and inject. This guarantees you see both enantiomer peaks to establish retention times.

-

-

Ghost Peak Identification:

-

Inject a blank of the NaBH

/MeOH mixture. Boron salts can sometimes create system peaks at the solvent front that mimic enantiomers.

-

-

Column History:

-

Never use a column for Method A (Aldehyde) that was previously used with strong amines (e.g., DEA, TEA) without extensive flushing. Residual base on the column will instantly racemize the aldehyde.

-

References

-

Separation of Amino-Aldehydes: Title

-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation.[1][2] Source: Journal of the American Chemical Society (2016). Context: Validates the necessity of careful handling and reduction for determining ee of amino-aldehydes. URL:[Link][1] -

Azepane Synthesis & Characterization: Title: Supporting Information: Synthesis of chiral azepane derivatives. Source: Royal Society of Chemistry (Org. Biomol. Chem., 2012).[3] Context: Provides specific HPLC conditions (Chiralcel OD-H, Hex/IPA 99:1) for analogous 3-substituted azepanes.[1] URL:[Link]

-

Chiral HPLC Guide: Title: Chiral HPLC Separations: A Guide to Column Selection and Method Development. Source: Phenomenex Technical Guides.[4] Context: General principles for separating Boc-protected amines.[1] URL:[Link]

Structural Characterization & Synthetic Access: 3-Substituted Azepanes vs. Piperidine Analogs

Executive Summary: The Case for "Escaping Flatland"

In modern drug discovery, the saturation of

This guide objectively compares 3-substituted azepanes against their 6-membered analogs, providing experimental protocols for the specific challenge they present: fluxional structural characterization.

Part 1: Comparative Analysis (Azepane vs. Piperidine)

The choice between a piperidine and an azepane core is not merely about ring size; it is a decision about vector positioning and metabolic stability.

Table 1: Physicochemical & Structural Performance Matrix[1]

| Feature | 3-Substituted Piperidine | 3-Substituted Azepane | Implication for Drug Design |

| Conformational Landscape | Rigid Chair (95% preference). Distinct Axial/Equatorial positions. | Fluxional. Rapid interconversion between Twist-Chair and Twist-Boat ( | Azepanes can "mold" to binding pockets (Induced Fit) but suffer higher entropic penalty upon binding. |

| Vector Geometry | Substituents project at defined angles (~109.5°). | Substituents project at variable angles depending on ring pucker. | Azepanes access "off-axis" hydrophobic pockets missed by piperidines. |

| Basicity ( | ~11.0 (Secondary amine). | ~11.2 - 11.5 (Slightly higher). | The 7-membered ring releases angle strain upon protonation, slightly increasing basicity. |

| Lipophilicity (LogP) | Baseline. | +0.3 to +0.5 LogP units vs. Piperidine. | Additional methylene group increases lipophilicity; requires polar surface area (PSA) monitoring. |

| Synthetic Accessibility | High (Commercial availability). | Moderate to Low. Requires specific ring-closing or expansion strategies. | Azepanes offer stronger IP positions due to synthetic complexity. |

Senior Scientist Insight: Do not assume a 3-substituted azepane is simply a "larger" piperidine. The lack of a stable chair conformation means the C3-substituent is rarely "locked." You must validate the dominant solution-state conformer early to avoid SAR (Structure-Activity Relationship) dead ends.

Part 2: Synthetic Access & Decision Logic

Synthesizing 3-substituted azepanes requires navigating around the "entropic barrier" of closing 7-membered rings. Two primary routes dominate the field: Ring-Closing Metathesis (RCM) and Photochemical Ring Expansion .

Workflow Visualization: Synthesis Decision Tree

The following diagram illustrates the logic flow for selecting the optimal synthetic route based on your starting material and chirality requirements.

Caption: Decision logic for synthesizing 3-substituted azepanes. RCM is preferred for chiral discovery; Photochemistry for rapid library generation.

Part 3: Structural Characterization Protocols

The flexibility of the azepane ring results in signal broadening in NMR at room temperature (

Protocol 1: Variable Temperature (VT) NMR for Conformational Locking

Objective: Freeze the ring fluxionality to resolve distinct conformers and determine

Reagents & Equipment:

-

Solvent:

-Toluene (preferred for low freezing point) or -

Instrument: 500 MHz NMR or higher.

Step-by-Step Methodology:

-

Sample Prep: Dissolve 5-10 mg of the azepane derivative in 0.6 mL

-Toluene. Ensure the tube is degassed to prevent paramagnetic broadening from oxygen. -

Baseline Scan: Acquire a standard

H spectrum at -

Cooling Phase: Decrement temperature in

steps ( -

Coalescence Point: Identify the temperature where broad peaks split into sharp, distinct signals (decoalescence). For 3-substituted azepanes, this typically occurs between

and -

Data Extraction: At the lowest temperature (limit of solvent), measure the vicinal coupling constants (

).-

Interpretation: Use the Karplus relationship.[1] Large

values (

-

Protocol 2: Chiral Resolution (HPLC/SFC)

Because the 3-position creates a stereocenter, enantiomeric excess (

Recommended System:

-

Technique: Supercritical Fluid Chromatography (SFC) – superior for lipophilic amines.

-

Column: Chiralpak IG or ID (Immobilized amylose/cellulose derivatives).

-

Mobile Phase:

/ Methanol (with 0.2% Isopropylamine additive to sharpen basic amine peaks). -

Detection: UV at 220 nm or 254 nm.

Part 4: Data Interpretation & Validation Logic

When characterizing a new 3-substituted azepane, you must validate that the structure is not an isomeric mixture (e.g., ring-contracted impurities).

Diagram: Characterization Logic Flow

Caption: Workflow for validating fluxional azepane structures. VT-NMR is the critical branch point.

Comparative Data: Common Chemical Shifts

Data derived from 3-aminoazepane derivatives in

| Position | Proton ( | Carbon ( | Notes |

| C2 (N-CH2) | Often appears as diastereotopic AB system in chiral derivatives. | ||

| C3 (CH-R) | Diagnostic Peak. Shift varies heavily with substituent electronegativity. | ||

| C7 (N-CH2) | Usually shielded relative to C2 due to distance from C3 substituent. |

References

-

Mykura, R., Sánchez-Bento, R., Matador, E. et al. (2024).[2][3] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[2][3] Nature Chemistry, 16, 771–779.[2] [Link]

-

Feng, Y., et al. (2017).[4][5] Development of an Efficient and Scalable Biocatalytic Route to (3R)-3-Aminoazepane: A Pharmaceutically Important Intermediate. Organic Process Research & Development, 21(4), 620–625. [Link]

-

Łażewska, D., et al. (2017).[5] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[5][6] Bioorganic & Medicinal Chemistry, 25(20), 5462–5476. [Link]

-

Jones, S. P., et al. (2022).[7] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Comparison: Azepane vs. Azocane Building Blocks

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Medium Ring" Threshold

In medicinal chemistry, the transition from a 7-membered ring (Azepane ) to an 8-membered ring (Azocane ) represents a critical threshold in physicochemical behavior and synthetic challenge.[1] While azepanes are established "privileged scaffolds" found in approved drugs like cetirizine and azelastine, azocanes reside firmly in the "medium ring" domain (8–11 atoms). This guide objectively compares these two heterocycles, analyzing how the addition of a single methylene unit drastically alters conformational entropy, transannular strain, and synthetic accessibility.

Physicochemical Profiling

The shift from 7- to 8-membered rings introduces significant "Prelog strain" (transannular interaction). The table below summarizes the key differential properties.

Table 1: Comparative Physicochemical Properties

| Property | Azepane (Hexamethyleneimine) | Azocane (Heptamethyleneimine) | Implication for Drug Design |

| Formula | C₆H₁₃N | C₇H₁₅N | One methylene (-CH₂-) difference. |

| Molecular Weight | 99.18 g/mol | 113.20 g/mol | Slight increase; minimal impact on LE. |

| LogP (Exp) | ~1.7 | ~2.2 (Est.) | Azocane is significantly more lipophilic (+0.5 LogP), affecting CNS penetration. |

| pKa (Conj. Acid) | 11.07 | 10.67 | Azocane is slightly less basic due to ring strain/solvation effects. |

| Ring Strain | ~6.2 kcal/mol | ~9.7 kcal/mol | Azocane suffers from severe transannular strain (H-H eclipsing).[1] |

| Entropic Penalty | Moderate | High | Azocane binding often incurs a higher entropic cost ( |

Analyst Insight: The pKa drop in azocane is counter-intuitive for a larger alkyl chain but is attributed to the difficulty of solvating the ammonium ion in the sterically crowded, medium-sized ring.

Conformational Analysis: The Energy Landscape

Understanding the 3D shape is crucial for binding affinity.

-

Azepane: Exists predominantly in a Twist-Chair conformation. It is flexible but possesses defined low-energy wells that allow for predictable vector positioning of substituents.

-

Azocane: Exhibits the classic "medium ring effect." It lacks a single, dominant low-energy conformer comparable to the chair of cyclohexane.[2] The Boat-Chair (BC) is often the global minimum, but it is separated from other conformers (Crown, Boat-Boat) by low energy barriers.[1] This "floppiness" often leads to promiscuous binding or reduced potency unless the ring is constrained by fusion or unsaturation.

Diagram 1: Conformational Energy Landscape Concept

The following diagram illustrates the difference in conformational definition between the two rings.

Figure 1: Conformational energy landscape.[1] Azepane shows defined minima, while azocane exists in a flux of multiple conformers due to transannular interactions.

Synthetic Accessibility & Protocols

Synthesis is the primary bottleneck for adopting azocane scaffolds.

Mechanism: Ring-Closing Metathesis (RCM)

RCM is the standard for forming medium rings, but the kinetics differ vastly.[1]

-

Azepane Formation: Generally favorable. Can be run at standard concentrations (0.05 M – 0.1 M).

-

Azocane Formation: Disfavored. The entropy of activation (

) is highly negative (probability of chain ends meeting is low). Requires High Dilution (0.001 M) to prevent intermolecular oligomerization.

Diagram 2: Comparative Synthesis Workflow

Figure 2: Synthetic workflow comparison. Note the critical dilution requirement for azocane synthesis to avoid oligomerization.

Experimental Protocol: High-Dilution RCM for Azocane

Use this protocol to minimize dimerization when synthesizing 8-membered rings.

-

Preparation: Dissolve the diene precursor (1.0 equiv) in degassed anhydrous dichloromethane (DCM).

-

Dilution: Adjust total volume so the final concentration will be 1 mM (0.001 M) . Note: For azepane, 50 mM is acceptable.

-

Catalyst Addition: Add Grubbs II catalyst (5–10 mol%) in one portion.

-

Alternative: For difficult substrates, add the catalyst solution dropwise over 4 hours using a syringe pump to keep the active catalyst concentration low relative to the substrate.

-

-

Reflux: Heat to reflux (40°C) for 12–24 hours under inert atmosphere (Ar/N₂).

-

Quench: Add ethyl vinyl ether (excess) to quench the ruthenium carbene.

-

Purification: Concentrate and purify via silica gel chromatography. Expect lower Rf separation due to oligomer byproducts.

SAR & Bioisosterism: The Balanol Case Study

Is replacing an azepane with an azocane a viable bioisosteric strategy? Case Study: Balanol Analogs (PKC Inhibitors) Balanol is a potent fungal metabolite containing a central azepane ring.[3] Researchers synthesized ring-expanded analogs to probe the active site of Protein Kinase C (PKC).

-

Azepane (Native): High potency (IC₅₀ < 10 nM). The ring holds the benzophenone and phenol moieties in a specific spatial arrangement complementary to the ATP-binding site.

-

Azocane (Analog): Potency dropped significantly or selectivity shifted. The increased flexibility of the 8-membered ring allowed the substituents to adopt multiple orientations, increasing the entropic penalty upon binding.

-

-

The binding pocket is large and requires a longer vector reach.

-

You need to break potency at a primary target to improve selectivity for a secondary target (e.g., sparing PKA while hitting PKC).[1]

-

References

-

Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry, 2019.[4]

-

Synthesis and protein kinase C inhibitory activities of balanol analogs. Journal of Medicinal Chemistry, 1996.

-

pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry Technical Guides.

-

Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization. Chemical Communications, 2011.

Sources

- 1. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.